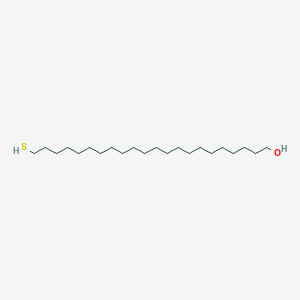
22-Sulfanyldocosan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
22-Sulfanyldocosan-1-OL is a long-chain primary fatty alcohol with a sulfur atom attached to the 22nd carbon This compound is a derivative of docosan-1-ol, which is a saturated fatty alcohol containing 22 carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 22-Sulfanyldocosan-1-OL typically involves multi-step organic reactions. One common method is the thiolation of docosan-1-ol. The process begins with the preparation of docosan-1-ol, which can be synthesized through the reduction of docosanoic acid using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation, crystallization, and purification to obtain the final product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
22-Sulfanyldocosan-1-OL undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acid chlorides, alkyl halides, and other electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Esters, ethers, and other derivatives
Applications De Recherche Scientifique
22-Sulfanyldocosan-1-OL has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 22-Sulfanyldocosan-1-OL involves its interaction with cellular membranes and proteins. In the case of its antiviral activity, the compound is thought to interfere with and stabilize the host cell’s surface phospholipids, preventing the fusion of the viral envelope with the host cell membrane. This disruption inhibits viral entry and subsequent replication .
Comparaison Avec Des Composés Similaires
22-Sulfanyldocosan-1-OL can be compared with other similar compounds, such as:
Docosan-1-ol: A saturated fatty alcohol with similar structural features but without the sulfur atom.
1-Docosanol:
Octadecanethiol: A shorter-chain thiol with 18 carbon atoms, used in self-assembled monolayers and surface chemistry.
The uniqueness of this compound lies in its combination of a long aliphatic chain with a sulfur atom, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
137057-24-0 |
|---|---|
Formule moléculaire |
C22H46OS |
Poids moléculaire |
358.7 g/mol |
Nom IUPAC |
22-sulfanyldocosan-1-ol |
InChI |
InChI=1S/C22H46OS/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24/h23-24H,1-22H2 |
Clé InChI |
HGWCCNDSLSABLN-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCCCCS)CCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


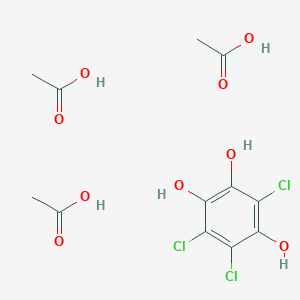
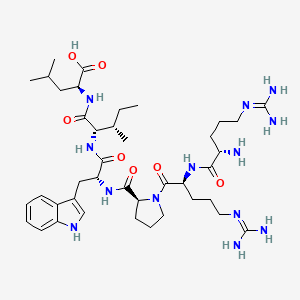
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
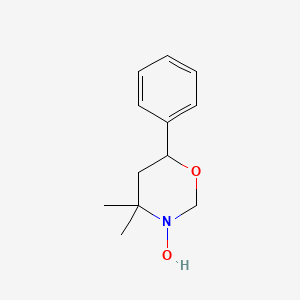
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
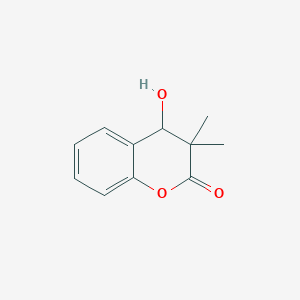
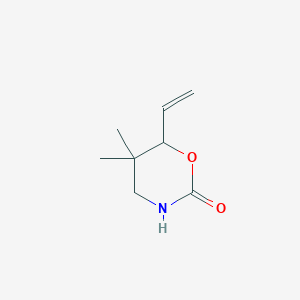
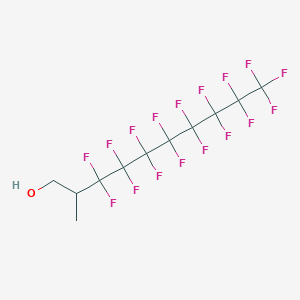
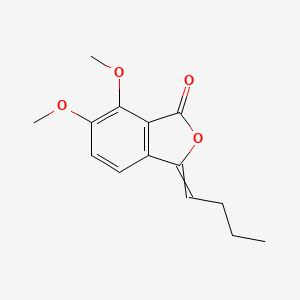
![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)
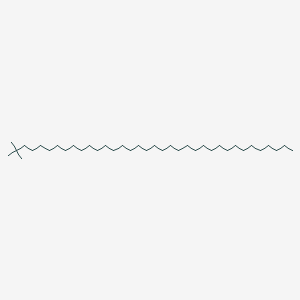
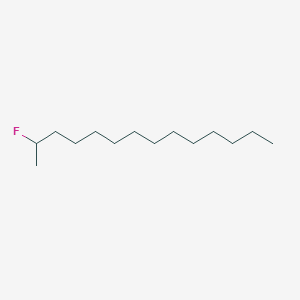
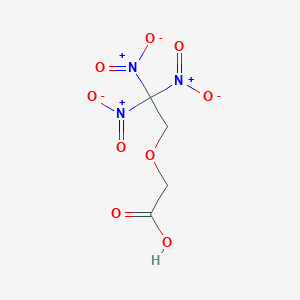
![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)
